molecular formula C4H11NO8P2 B12908086 N-(Diphosphonomethyl)-N-methylglycine CAS No. 86451-86-7

N-(Diphosphonomethyl)-N-methylglycine

Cat. No.: B12908086
CAS No.: 86451-86-7
M. Wt: 263.08 g/mol
InChI Key: HXUQIWPUXBVDGE-UHFFFAOYSA-N
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Description

N-(Diphosphonomethyl)-N-methylglycine is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of both phosphonomethyl and methylglycine groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diphosphonomethyl)-N-methylglycine typically involves the reaction of glycine with phosphorous acid and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:

Glycine+Phosphorous Acid+FormaldehydeThis compound\text{Glycine} + \text{Phosphorous Acid} + \text{Formaldehyde} \rightarrow \text{this compound} Glycine+Phosphorous Acid+Formaldehyde→this compound

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(Diphosphonomethyl)-N-methylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The compound can undergo substitution reactions where the phosphonomethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus trichloride.

Major Products

The major products formed from these reactions include various phosphonic acids, phosphine derivatives, and substituted glycine compounds.

Scientific Research Applications

N-(Diphosphonomethyl)-N-methylglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of bone-related diseases.

    Industry: It is used in the production of herbicides and as a chelating agent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(Diphosphonomethyl)-N-methylglycine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s phosphonomethyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(Phosphonomethyl)glycine:

    N-(Phosphonomethyl)-N-methylalanine: Similar in structure but with an additional methyl group on the amino acid backbone.

    N-(Diphosphonomethyl)glycine: Lacks the methyl group present in N-(Diphosphonomethyl)-N-methylglycine.

Uniqueness

This compound is unique due to the presence of both phosphonomethyl and methylglycine groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

86451-86-7

Molecular Formula

C4H11NO8P2

Molecular Weight

263.08 g/mol

IUPAC Name

2-[diphosphonomethyl(methyl)amino]acetic acid

InChI

InChI=1S/C4H11NO8P2/c1-5(2-3(6)7)4(14(8,9)10)15(11,12)13/h4H,2H2,1H3,(H,6,7)(H2,8,9,10)(H2,11,12,13)

InChI Key

HXUQIWPUXBVDGE-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

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